6-Aminobenzothiazole
Overview
Description
6-Aminobenzothiazole and its derivatives are compounds of significant interest due to their diverse biological and pharmaceutical properties. These compounds have been studied extensively for their potential use in various therapeutic applications, including anti-tumor, anti-inflammatory, and enzyme inhibition activities .
Synthesis Analysis
The synthesis of 6-aminobenzothiazole derivatives involves several chemical strategies. One approach includes the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction to the amino derivatives . Another method involves Suzuki cross-coupling reactions using aryl boronic acids or esters to produce 2-amino-6-arylbenzothiazoles . Additionally, metal-free oxidative cyclization/dehydrogenation of cyclohexanones and thioureas has been employed to synthesize 2-aminobenzothiazoles . A straightforward synthesis from anilines, sulfur monochloride, and isocyanides has also been reported .
Molecular Structure Analysis
The molecular structure of 6-aminobenzothiazole derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structures of novel amidino-benzothiazoles were determined, revealing the orientation of substituents with respect to the benzothiazole ring . The molecular structure of 2-amino-6-methylbenzothiazole and its metal complexes has also been characterized, showing different coordination environments for the metal ions .
Chemical Reactions Analysis
6-Aminobenzothiazole derivatives participate in a variety of chemical reactions. They can act as ligands in coordination complexes with metals such as copper and silver, where they exhibit different coordination sites including endocyclic nitrogen, exocyclic nitrogen, and sulfur . The reactivity of these compounds is also influenced by the presence of substituents on the benzothiazole ring, which can affect their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminobenzothiazole derivatives are closely related to their molecular structure and substituents. These compounds typically exhibit moderate solubility and stability, making them suitable for biological applications. The introduction of different substituents can significantly alter their solubility, reactivity, and biological activity . For example, the introduction of a 3-pyridylmethyl group has been shown to impart dual inhibitory activity against certain enzymes .
Scientific Research Applications
Antitumor Activity
6-Aminobenzothiazole and its derivatives have been extensively researched for their antitumor properties. A study by Stojković et al. (2006) investigated the antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts. These compounds exhibited significant antitumor activity in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma. The cytotoxic effect of these benzothiazoles was selective, cell-specific, and dose-dependent (Stojković et al., 2006). Another research by Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which showed cytostatic activities against various human cancer cell lines (Racané et al., 2006).
Antimicrobial Activity
6-Aminobenzothiazole derivatives have also been explored for their antimicrobial properties. Catalano et al. (2013) synthesized a series of 6-substituted 2-aminobenzothiazole derivatives, which showed significant antifungal activity, particularly against Candida species (Catalano et al., 2013). Similarly, novel fluoroquinolone derivatives linked with 6-substituted-2-aminobenzothiazoles were synthesized by Sharma et al. (2017), displaying excellent antibacterial activity against various bacterial strains (Sharma et al., 2017).
Neuropharmacological Properties
The neuropharmacological effects of 2-aminobenzothiazoles were studied by Funderburk et al. (1953), who found that these compounds predominantly affect spinal interneurons in the central nervous system (Funderburk et al., 1953).
Corrosion Inhibition
The utility of 6-aminobenzothiazole derivatives in corrosion inhibition has been investigated in studies such as Quraishi et al. (1997) and (1996). These studies revealed the efficacy of these compounds in inhibiting the corrosion of metals in acidic environments (Quraishi et al., 1997) (Quraishi et al., 1996).
Interaction with Proteins
The interaction of 2-aminobenzothiazole with human serum albumin was explored by Sun et al. (2012), providing insights into the molecular transportation mechanism and biotoxicity of these derivatives in vivo (Sun et al., 2012).
Safety And Hazards
Future Directions
6-Aminobenzothiazole may be used in the synthesis of various compounds, including 1-(6-amino-benzothiazolyl)-3-chloro-5-methoxytriazine, 6-[(4-N,N-dimethylaminophenyl)diazenyl]benzothiazole, 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole, and 6-dimethylaminobenzothiazole . The future development trend and prospect of the synthesis of benzothiazole compounds are related to green chemistry .
properties
IUPAC Name |
1,3-benzothiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAYUOZWYJNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201443 | |
Record name | 6-Aminobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminobenzothiazole | |
CAS RN |
533-30-2 | |
Record name | 6-Benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YFG4WUJ1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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